2'-O-Methylisocytidine chemical structure and properties
2'-O-Methylisocytidine chemical structure and properties
An In-Depth Technical Guide to 2'-O-Methylisocytidine: Structure, Properties, and Applications in Oligonucleotide Therapeutics
Authored by: Gemini, Senior Application Scientist
Abstract
In the landscape of nucleic acid therapeutics, chemical modifications are paramount for transforming naturally labile oligonucleotides into robust, effective drug candidates. Among these, the 2'-O-methyl (2'-OMe) modification is a cornerstone technology, enhancing nuclease resistance and binding affinity. This guide provides a comprehensive technical overview of 2'-O-Methylisocytidine (2'-OMe-isoC), a non-canonical nucleoside analog that offers unique advantages. We will delve into its fundamental chemical structure and properties, explore its synthesis, and detail its critical role in the development of next-generation oligonucleotides. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced nucleoside chemistry for therapeutic innovation.
Introduction: The Need for Modified Nucleosides
Standard DNA and RNA oligonucleotides face significant hurdles as therapeutic agents, primarily their rapid degradation by endogenous nucleases and potential for off-target immunostimulation. Chemical modifications are employed to overcome these limitations. The 2'-O-methylation of the ribose sugar is a widely adopted "second-generation" modification that confers several key benefits.[] It sterically shields the phosphodiester backbone from nuclease attack and pre-organizes the sugar into an A-form helix geometry, which increases the thermal stability (Tm) of duplexes with complementary RNA targets.[2][3][4]
Isocytidine, a structural isomer of cytidine, is of particular interest as it forms a unique base pair with isoguanosine (isoG), expanding the genetic alphabet beyond the canonical A-T and G-C pairs.[5][6] However, isocytidine and its 2'-deoxy derivatives are notoriously unstable under the alkaline conditions required for oligonucleotide deprotection, leading to deamination and depyrimidination.[5][7][8] 2'-O-Methylisocytidine emerges as a solution, combining the stabilizing effect of the 2'-OMe group with the novel base-pairing properties of the isocytosine base. This modification enhances the chemical stability of the nucleoside, making its incorporation into synthetic oligonucleotides feasible and reliable.[7][9]
Chemical Structure and Physicochemical Properties
2'-O-Methylisocytidine is a pyrimidine nucleoside analog. The core structure consists of an isocytosine base (2-amino-4(1H)-pyrimidinone) linked via a β-N1-glycosidic bond to a ribose sugar that is methylated at the 2'-hydroxyl position.
Caption: Synthetic workflow for 2'-O-Methylisocytidine phosphoramidite.
Experimental Protocol: Synthesis Overview
This protocol is a generalized summary based on established literature. [7][10]Specific reaction conditions, concentrations, and purification methods should be optimized.
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Step 1: Tosylation: 2'-O-Methyluridine is reacted with p-toluenesulfonyl chloride (TsCl) in pyridine. This selectively adds a tosyl group to the primary 5'-hydroxyl, making it a good leaving group.
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Step 2: Anhydro Formation: The 5'-O-tosylated intermediate is treated with a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to induce intramolecular cyclization, forming 2,5'-anhydro-2'-O-methyluridine.
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Step 3: Aminolysis: The anhydro ring is opened by treatment with ammonia in methanol. This reaction proceeds via nucleophilic attack at the C2 position, converting the uridine base into an isocytidine base and yielding 2'-O-Methylisocytidine.
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Step 4: Amine Protection: The exocyclic amine of 2'-O-Methylisocytidine is protected using dimethylformamide dimethyl acetal. This reaction selectively forms the N²-(N',N'-dimethylformamidine) adduct, which is crucial for preventing deamination. [7]5. Step 5: 5'-Hydroxyl Protection: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group by reacting with DMT-chloride. The DMT group is acid-labile and essential for automated solid-phase synthesis and purification.
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Step 6: Phosphitylation: The final step involves reacting the 3'-hydroxyl group with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the final phosphoramidite synthon ready for use in oligonucleotide synthesis.
Incorporation into Oligonucleotides: Properties and Advantages
The primary application of the 2'-O-Methylisocytidine phosphoramidite is its incorporation into synthetic oligonucleotides for research and therapeutic purposes.
Enhanced Stability and Nuclease Resistance
Like other 2'-O-methyl modifications, the inclusion of 2'-OMe-isoC significantly increases the resistance of an oligonucleotide to degradation by endo- and exonucleases. [2][11]This is a critical property for in vivo applications, as it prolongs the half-life of the therapeutic agent. Furthermore, oligonucleotides containing 2'-O-alkylated isocytidines are markedly more stable during analytical procedures like MALDI-TOF mass spectrometry, where unmodified isocytidine-containing oligos are prone to depyrimidination. [9][10][12]
Increased Binding Affinity and Duplex Stability
The 2'-O-methyl group locks the ribose sugar in the C3'-endo conformation, which is the preferred pucker for A-form RNA helices. [3]This conformational pre-organization reduces the entropic penalty of duplex formation, leading to a significant increase in binding affinity (hybridization) to complementary RNA targets. Each 2'-OMe modification can increase the melting temperature (Tm) of a DNA/RNA duplex by approximately 1.3°C per modification. [2] Table 2: Impact of 2'-O-Methyl Modification on Oligonucleotide Properties
| Property | Unmodified Oligonucleotide | 2'-O-Methyl Modified Oligonucleotide | Rationale |
| Nuclease Resistance | Low | High | Steric hindrance at the 2' position blocks enzymatic cleavage. [2][13] |
| Binding Affinity (Tm) | Baseline | Increased | Ribose is pre-organized into an A-form helix, enhancing duplex stability. [3][14] |
| Immunostimulation | Can be high (especially with PS backbone) | Reduced | Modifications can decrease recognition by immune receptors like Toll-like receptors (TLRs). [15][16] |
| RNase H Activation | Yes (DNA gap) | No | The 2'-OMe modification mimics RNA and does not support RNase H cleavage of the target strand. [16] |
Reduced Immunostimulatory Profile
Phosphorothioate (PS) modified oligonucleotides, while resistant to nucleases, can trigger innate immune responses by interacting with cellular receptors. [15][17]Further chemical modifications, such as 2'-O-methylation, have been shown to mitigate these effects. [15][16]Incorporating 2'-OMe-isoC can contribute to an improved tolerability profile for antisense oligonucleotides, reducing non-specific effects such as splenomegaly and cell infiltration in animal models. [15]
Expanded Base Pairing
A key feature of 2'-O-Methylisocytidine is its ability to form a stable, specific base pair with 2'-O-methylisoguanosine. This non-canonical pairing follows a Watson-Crick-like geometry with three hydrogen bonds, distinct from the G-C pair. This property is foundational to the field of Artificially Expanded Genetic Information Systems (AEGIS), which seeks to create orthogonal genetic systems for applications in synthetic biology and diagnostics. [18]
Caption: Automated solid-phase synthesis cycle for oligonucleotide production.
Key Considerations:
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Coupling Time: While coupling efficiencies for 2'-O-methyl phosphoramidites are generally high, a slightly extended coupling time may be employed to ensure >99% efficiency. *[2] Deprotection: The N²-dmf protecting group on the isocytosine is stable to the final cleavage and deprotection step using aqueous ammonia, which prevents base degradation.
[7][19]#### 5.2 Purification and Quality Control
Post-synthesis, the crude oligonucleotide mixture contains the full-length product as well as truncated sequences and other impurities. H[11][20]igh-purity oligonucleotides are essential for therapeutic applications.
Protocol Steps:
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Cleavage and Deprotection: The solid support is treated with concentrated aqueous ammonia at an elevated temperature (e.g., 55°C) for several hours to cleave the oligonucleotide from the support and remove the remaining protecting groups (except the 5'-DMT if "DMT-on" purification is planned). 2[10]. Purification:
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Reversed-Phase HPLC (RP-HPLC): This is a common method, especially for "DMT-on" purification. The hydrophobic DMT group causes the full-length product to be retained strongly on the column, allowing for separation from shorter, "DMT-off" failure sequences. [] * Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on charge (i.e., length). It provides excellent resolution for purifying the target full-length product from shorter n-1 fragments. 3[11]. Analysis and QC:
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Mass Spectrometry (MALDI-TOF or LC-ESI-MS): This is essential to confirm the identity and integrity of the synthesized oligonucleotide by verifying its molecular weight. [10] * Analytical HPLC (RP or AEX): Used to assess the purity of the final product.
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2'-O-Methylisocytidine is a powerful synthetic building block that addresses the inherent instability of the isocytosine base while conferring the well-established benefits of 2'-O-methylation. Its ability to enhance nuclease resistance, increase binding affinity, and reduce immunostimulation makes it a valuable component in the design of sophisticated antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics. Furthermore, its unique pairing with isoguanosine opens new frontiers in synthetic biology for the creation of orthogonal information systems. As the demand for highly specific and stable therapeutic oligonucleotides grows, the strategic incorporation of expertly designed nucleosides like 2'-O-Methylisocytidine will continue to be a critical driver of innovation in the field.
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